molecular formula C19H21ClN2O2 B248438 1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine

1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B248438
M. Wt: 344.8 g/mol
InChI Key: WZYLQEKKYPBIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine, also known as CBMP, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CBMP is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has also been found to inhibit the activity of certain enzymes and receptors that are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models. This compound has also been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, this compound has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine in lab experiments include its well-defined chemical structure, its potency, and its selectivity for certain receptors and enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine. One potential direction is to further explore its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the potential use of this compound as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and yield.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for therapeutic applications. Its synthesis method has been optimized and its pharmacological properties have been extensively studied. This compound has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 4-methoxybenzylamine with 1-(3-chlorobenzoyl)piperazine in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified through recrystallization. The synthesis method of this compound has been optimized and studied for its efficiency and yield.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(4-methoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied as a potential treatment for anxiety and depression. Additionally, this compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-7-5-15(6-8-18)14-21-9-11-22(12-10-21)19(23)16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

WZYLQEKKYPBIJX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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